molecular formula C17H16N4O3S B2810651 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea CAS No. 1797351-99-5

1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2810651
CAS No.: 1797351-99-5
M. Wt: 356.4
InChI Key: KIBFVUZLMTYJOF-UHFFFAOYSA-N
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Description

The compound 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea (referred to as the target compound) is a heterocyclic urea derivative featuring a benzodioxin core linked to a pyrazole ring and a thiophene-urea moiety.

Properties

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c22-17(20-16-6-3-7-25-16)19-12-8-18-21(9-12)10-13-11-23-14-4-1-2-5-15(14)24-13/h1-9,13H,10-11H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBFVUZLMTYJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired outcome, but they often involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds similar to 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea exhibit significant anticancer properties. Studies have shown that derivatives of dihydrobenzo[dioxin] can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cancer growth and metastasis .

Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects. Research has demonstrated that similar urea derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This property could be beneficial in developing treatments for chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Agricultural Applications

Pesticidal Activity
The compound's potential as a pesticide is noteworthy. Its structural components may contribute to its efficacy against agricultural pests. Preliminary studies have indicated that similar compounds can disrupt pest physiology, leading to increased mortality rates in target species. This application is particularly relevant given the growing demand for eco-friendly pest control solutions .

Herbicidal Properties
Additionally, 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea may possess herbicidal properties. Research into related compounds has shown effectiveness in inhibiting weed growth without adversely affecting crop yield, presenting a dual benefit for sustainable agriculture .

Materials Science Applications

Polymer Chemistry
In materials science, the compound's unique structure allows for potential applications in polymer synthesis. Its ability to act as a monomer or cross-linking agent could lead to the development of novel polymers with enhanced mechanical properties or thermal stability. Such materials could find uses in coatings, adhesives, and other industrial applications .

Nanotechnology
Furthermore, there is emerging interest in utilizing this compound within nanotechnology frameworks. Studies suggest that its incorporation into nanocarriers could enhance drug delivery systems by improving solubility and bioavailability of therapeutic agents .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry examined a series of pyrazole derivatives similar to 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea for their anticancer activity against breast cancer cell lines. Results indicated that certain derivatives significantly reduced cell viability through apoptosis induction mechanisms.

Case Study 2: Pesticidal Activity

In an agricultural study, researchers evaluated the efficacy of thiophene-containing urea derivatives against aphid populations on crops. The results demonstrated a marked decrease in aphid numbers within treated plots compared to controls, highlighting the potential for these compounds as environmentally friendly pesticides.

Mechanism of Action

The mechanism of action of 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and signaling pathways. The exact mechanism can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound’s structure is compared to related derivatives in terms of core heterocycles, substituents, and functional groups (Table 1).

Table 1: Structural Comparison of the Target Compound with Analogues
Compound Name / ID Core Structure Key Substituents Functional Groups Reference
Target Compound Benzodioxin + pyrazole Thiophene-urea Urea, ether
1-(4-bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)-4H-benzoimidazotriazol-4-yl)ethan-1-one Benzoimidazotriazol Bromophenyl, thiophenylethanone Ketone, thiophene
(E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide (II) Benzodioxin + thiadiazole Hydrazine-carbothioamide Thiosemicarbazide
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) Pyrazole + thiophene Ethyl carboxylate, amino-hydroxy pyrazole Methanone, ester
1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea Pyridine + triazole Nitrophenyl, methoxyphenyl-urea Urea, triazole

Key Observations :

  • Unlike thiophenylethanone derivatives (e.g., compounds in ), the urea group in the target compound may enhance hydrogen-bonding interactions with biological targets .
  • Compared to thiosemicarbazide derivatives (e.g., compound II in ), the urea moiety offers a different electronic profile, affecting solubility and reactivity.
Comparison with Analogues
  • Benzoimidazotriazol Derivatives () : Synthesized at 40°C using general procedure C, involving bromophenyl and thiophene substituents. The target compound’s lack of a ketone group may simplify purification.
  • Thiadiazole-Fused Derivatives () : Utilize sodium acetate and thiosemicarbazide, contrasting with the urea-forming reagents likely used for the target compound.
  • Pyrazole-Thiophene Methanones (): Employ 1,4-dioxane and triethylamine, suggesting similar polar aprotic solvents could be applicable for the target compound’s synthesis.

Inferred Pharmacological and Physicochemical Properties

Bioactivity
  • Urea Group : Present in both the target compound and compound 15a (), this group is associated with kinase inhibition and protein-binding interactions.
  • Thiophene vs. Thiazole : The thiophene in the target compound may offer better π-π stacking compared to thiazole-containing analogues (e.g., in ), influencing target selectivity.
Physicochemical Properties
  • Molecular Weight : Estimated at ~380–400 g/mol (based on structural analogues in ), comparable to drug-like molecules.

Biological Activity

The compound 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea represents a novel structure within the family of pyrazole derivatives, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, drawing from various studies and data sources.

Chemical Structure and Properties

The molecular formula of the compound is C20H21N3O4SC_{20}H_{21}N_3O_4S with a molecular weight of 399.5 g/mol. The unique structural features include a dihydrobenzo[b][1,4]dioxin moiety and a thiophene ring, both of which contribute to its biological properties.

PropertyValue
Molecular FormulaC20H21N3O4S
Molecular Weight399.5 g/mol
CAS Number1795455-06-9

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of pyrazole derivatives. For instance, compounds similar to the target molecule have shown effective activity against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, with low micromolar potencies . These findings suggest that the pyrazole framework may be crucial for antiparasitic activity.

Cytotoxicity

The cytotoxic effects of this compound and its analogues have been evaluated in various in vitro assays. Notably, a series of 1,3-diarylpyrazoles were identified as having significant cytotoxic properties against cancer cell lines. Some derivatives exhibited selective toxicity, sparing normal human cells while effectively targeting cancer cells . This duality in activity underscores the importance of careful evaluation in drug development.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been extensively documented. Compounds with similar structures have been reported to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation pathways. For example, certain pyrazole compounds demonstrated IC50 values significantly lower than established anti-inflammatory drugs like celecoxib . This suggests that the compound may possess similar anti-inflammatory properties.

Although detailed mechanisms specific to this compound remain to be fully elucidated, it is hypothesized that it may act through multiple pathways:

  • Enzyme Inhibition : The presence of functional groups allows for interaction with various enzymes involved in inflammatory processes.
  • Receptor Modulation : The thiophene and pyrazole components may engage with specific receptors, modulating biological responses.

Further mechanistic studies are necessary to clarify these interactions.

Study 1: Antiparasitic Evaluation

In a study assessing a range of diarylpyrazole derivatives, several compounds were tested against Trypanosoma cruzi. The results indicated that modifications at specific positions enhanced potency without increasing cytotoxicity against human cells .

Study 2: Cytotoxicity Profile

A library of 57 diarylpyrazoles was screened for cytotoxicity. Notably, some compounds showed promising results with minimal toxicity at therapeutic doses, suggesting potential for further development as anticancer agents .

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and what purification techniques ensure high yield and purity?

The synthesis involves multi-step reactions starting with functionalization of the pyrazole and benzo[dioxin] moieties. Key steps include alkylation of the pyrazole ring with a dihydrobenzo[dioxin]methyl group, followed by urea formation with thiophen-2-yl isocyanate. Purification is achieved via thin-layer chromatography (TLC) for reaction monitoring and high-performance liquid chromatography (HPLC) or column chromatography for final isolation. Reaction conditions (e.g., solvent choice, temperature) are optimized to minimize side products .

Q. How is the molecular structure confirmed using spectroscopic and crystallographic methods?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) identifies functional groups and connectivity, while X-ray crystallography resolves the 3D arrangement of heterocyclic rings. For crystallographic refinement, programs like SHELXL are used to analyze diffraction data, ensuring accurate bond lengths and angles .

Q. What analytical techniques are critical for identifying functional groups in this compound?

Infrared (IR) spectroscopy confirms urea C=O and N-H stretches (~1640–1680 cm⁻¹ and ~3300 cm⁻¹, respectively). Mass spectrometry (MS) provides molecular weight validation (expected m/z ~378.42). NMR further distinguishes aromatic protons (δ 6.5–8.5 ppm for thiophene and benzo[dioxin] rings) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or compound purity. Methodological approaches include:

  • Replicating studies with standardized protocols (e.g., enzyme inhibition assays at fixed ATP concentrations).
  • Validating purity via HPLC (>95%) and quantifying degradation products.
  • Cross-referencing with structurally analogous compounds to identify SAR trends .

Q. How can computational modeling integrate with in vitro assays to elucidate interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) predicts binding modes to enzymes/receptors like kinases. Molecular dynamics (MD) simulations assess stability over time (50–100 ns trajectories). Results are validated via in vitro IC₅₀ measurements and competitive binding assays .

Q. What methodologies establish the structure-activity relationship (SAR) for heterocyclic components?

Systematic substitution of the thiophene or benzo[dioxin] moieties is performed. For example:

  • Replacing thiophene with furan alters electronic properties.
  • Bioactivity is tested against target enzymes (e.g., COX-2, EGFR kinase) to correlate substituent effects with inhibitory potency. Data is analyzed using multivariate regression .

Q. How can reaction conditions be optimized to improve synthesis yield?

Design of Experiments (DoE) evaluates variables like solvent polarity (DMF vs. THF), temperature (60–100°C), and catalyst loading. HPLC monitors intermediate conversion rates, and response surface methodology identifies optimal conditions (e.g., 80°C in DMF with 5 mol% K₂CO₃) .

Q. What approaches assess compound stability under experimental conditions?

Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC quantify degradation. pH-dependent stability is tested in buffers (pH 1–10), and photostability is assessed under UV light. Degradants are characterized via LC-MS .

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